molecular formula C7H5F2IO B13469543 (4,5-Difluoro-2-iodophenyl)methanol

(4,5-Difluoro-2-iodophenyl)methanol

Cat. No.: B13469543
M. Wt: 270.01 g/mol
InChI Key: LNKLKMDVODAJSD-UHFFFAOYSA-N
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Description

(4,5-Difluoro-2-iodophenyl)methanol is an organic compound with the molecular formula C7H5F2IO It is a phenylmethanol derivative where the phenyl ring is substituted with two fluorine atoms at positions 4 and 5, and an iodine atom at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Difluoro-2-iodophenyl)methanol typically involves the iodination of a difluorophenylmethanol precursor. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or a halogen carrier like iron(III) chloride. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These could include continuous flow processes where the reagents are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce reaction times compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

(4,5-Difluoro-2-iodophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of difluorophenylmethanol.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of 4,5-difluoro-2-iodobenzaldehyde or 4,5-difluoro-2-iodobenzoic acid.

    Reduction: Formation of 4,5-difluorophenylmethanol.

    Substitution: Formation of 4,5-difluoro-2-substituted phenylmethanol derivatives.

Scientific Research Applications

(4,5-Difluoro-2-iodophenyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential intermediate in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: Used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of (4,5-Difluoro-2-iodophenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, while the iodine atom can facilitate the formation of covalent bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

    4,5-Difluorophenylmethanol: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    2-Iodophenylmethanol: Lacks the fluorine atoms, which can affect its electronic properties and reactivity.

    4-Fluoro-2-iodophenylmethanol:

Uniqueness

(4,5-Difluoro-2-iodophenyl)methanol is unique due to the presence of both fluorine and iodine atoms on the aromatic ring. This combination of substituents imparts distinct electronic properties and reactivity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C7H5F2IO

Molecular Weight

270.01 g/mol

IUPAC Name

(4,5-difluoro-2-iodophenyl)methanol

InChI

InChI=1S/C7H5F2IO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-2,11H,3H2

InChI Key

LNKLKMDVODAJSD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)I)CO

Origin of Product

United States

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